![molecular formula C18H23N3O2S B7531907 2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7531907.png)
2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique structural features that make it an attractive candidate for drug development and other research applications.
Mecanismo De Acción
The mechanism of action of 2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide is not fully understood. However, studies have shown that this compound can bind to specific receptors and enzymes in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can inhibit the activity of specific enzymes, leading to the suppression of cancer cell growth and the reduction of inflammation. It can also regulate protein synthesis and other cellular processes, leading to changes in cell behavior and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide in lab experiments is its unique structural features, which make it an attractive candidate for drug development and other research applications. However, one of the limitations of using this compound is its complex synthesis process, which can make it challenging to produce in large quantities.
Direcciones Futuras
There are several potential future directions for research on 2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide. One direction is to investigate its potential as a drug target for various diseases, including cancer and inflammatory disorders. Another direction is to study its role in regulating protein synthesis and other cellular processes, which could lead to new insights into cell behavior and function. Additionally, further research could be conducted to optimize the synthesis process of this compound, making it more accessible for research and drug development purposes.
Métodos De Síntesis
The synthesis of 2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction between 2-methyl-4-nitroaniline and ethyl isothiocyanate, followed by the reduction of the nitro group using tin (II) chloride, and finally, the reaction with tert-butyl isocyanate to produce the desired product.
Aplicaciones Científicas De Investigación
2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated for its ability to inhibit the growth of cancer cells, as well as its potential as an anti-inflammatory agent. In biochemistry, it has been studied for its role in regulating protein synthesis and other cellular processes. In pharmacology, it has been investigated for its potential as a drug target for various diseases.
Propiedades
IUPAC Name |
2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-6-19-15(22)12-7-8-13(11(2)9-12)21-16(23)14-10-20-17(24-14)18(3,4)5/h7-10H,6H2,1-5H3,(H,19,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCSWTKJRVYOHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)NC(=O)C2=CN=C(S2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3-acetamidophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531829.png)
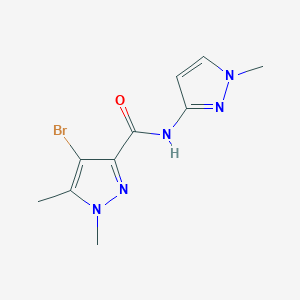
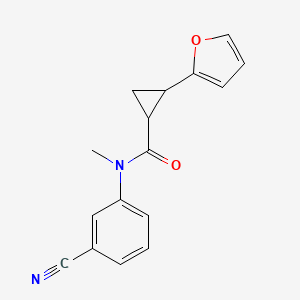


![N-[(5-methylthiophen-2-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531850.png)
![N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531855.png)
![N-(3-{1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7531861.png)
![N-(3-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7531865.png)
![N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531876.png)
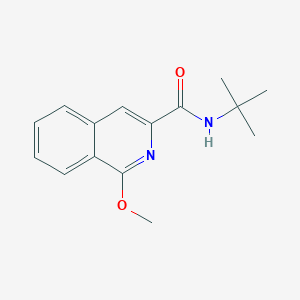
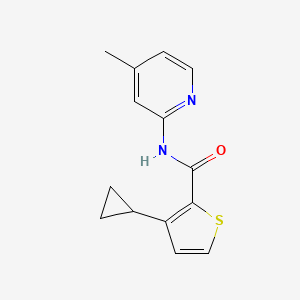
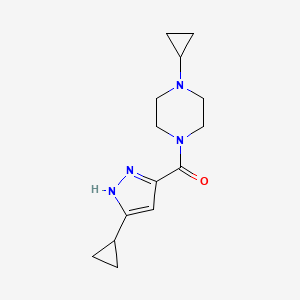
![(4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7531944.png)
